molecular formula C21H16N2OS B2807986 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide CAS No. 303796-72-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B2807986
CAS No.: 303796-72-7
M. Wt: 344.43
InChI Key: ODRLUHOHWGGJSN-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are part of several commercially available drugs .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Benzothiazoles, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide, have been recognized for their broad spectrum of biological activities. This family of compounds has shown promising anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The 2-arylbenzothiazoles, in particular, are noted for their potential as antitumor agents, with several derivatives in clinical use for treating various diseases (Kamal et al., 2015). Recent advances have focused on structural modifications of benzothiazoles to enhance their chemotherapeutic potential, underscoring the importance of the benzothiazole scaffold in drug discovery for cancer treatment (Ahmed et al., 2012).

Chemical Properties and Synthetic Applications

The chemistry and properties of benzothiazoles, including the specific compound this compound, have been extensively reviewed. These compounds exhibit fascinating variability in their chemistry, allowing for various synthetic applications and the formation of complexes with significant biological and electrochemical activities (Boča et al., 2011). Such versatility makes benzothiazoles attractive for developing new chemical entities in pharmaceutical research.

Role in Drug Discovery and Medicinal Chemistry

The structural simplicity and synthetic accessibility of benzothiazoles facilitate the development of chemical libraries, aiding in the discovery of new therapeutic agents. The benzothiazole nucleus is increasingly important in medicinal chemistry, serving as a ligand to various biomolecules. This has attracted medicinal chemists to explore its potential in creating effective therapies, especially for cancer (Keri et al., 2015). Furthermore, benzothiazole derivatives are being investigated for their antimicrobial and antiviral capabilities, highlighting their role in addressing global health challenges, such as drug-resistant pathogens and emerging infectious diseases (Elamin et al., 2020).

Future Directions

Benzothiazole derivatives are a promising class of compounds with a wide range of biological activities. Future research could focus on the synthesis of new benzothiazole derivatives, studying their biological activity, and optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-8-2-3-9-15(14)20(24)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRLUHOHWGGJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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